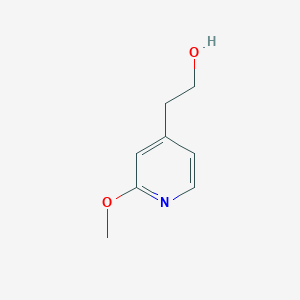

2-(2-Methoxypyridin-4-yl)ethanol

Description

Properties

IUPAC Name |

2-(2-methoxypyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-6-7(3-5-10)2-4-9-8/h2,4,6,10H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUQEDRMMJOAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-4-yl)ethanol typically involves the reaction of 2-methoxy-4-methylpyridine with a suitable reagent. One common method is the reaction with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows :

Step 1: 2-methoxy-4-methylpyridine is dissolved in anhydrous THF and cooled to -78°C under a nitrogen atmosphere.

Step 2: n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78°C for 1 hour.

Step 3: The reaction mixture is then slowly warmed to 0°C and stirred for an additional 30 minutes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 2-(2-Methoxypyridin-4-yl)acetaldehyde or 2-(2-Methoxypyridin-4-yl)acetic acid.

Reduction: 2-(2-Methoxypyridin-4-yl)ethylamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxypyridin-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ethanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations:

- Substituent Effects: Fluorine (5-Fluoro analog): Increases electronegativity and metabolic stability, making it favorable in drug design . Dimethyl groups (4,6-dimethyl analog): Introduce steric hindrance and hydrophobicity, useful in catalysis or materials science . Amino-ethanol derivatives: The presence of an amino group (e.g., in the dihydrochloride salt) enhances solubility and enables salt formation, critical for pharmacokinetics .

- Molecular Weight: Ethanol derivatives (e.g., 153.18 Da) are heavier than methanol analogs (139.15 Da), impacting diffusion and bioavailability.

Biological Activity

2-(2-Methoxypyridin-4-yl)ethanol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by case studies and research findings.

This compound is characterized by its pyridine ring structure, which contributes to its reactivity and interaction with biological targets. The methoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity and influence cellular signaling pathways:

- Enzyme Interaction : It has been shown to bind to various enzymes, altering their activity. For example, it may inhibit or activate specific pathways involved in cell proliferation and apoptosis.

- Receptor Binding : The compound may interact with neurotransmitter receptors, contributing to its potential neuropharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated that derivatives of methoxypyridine compounds showed significant activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. It scavenges free radicals, which can help mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at diseases where oxidative stress plays a significant role.

Case Studies

- Anticancer Potential : In a study focusing on the synthesis of sulfonamide derivatives, several methoxypyridine-based compounds were identified as potent inhibitors of the PI3K/mTOR signaling pathway, crucial in cancer progression . this compound was included as a reference compound, demonstrating promising cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : A recent investigation into the neuroprotective properties of methoxypyridine derivatives highlighted the ability of this compound to reduce neuronal cell death in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.